Asoxime dimethanesulfonate
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Overview
Description
Asoxime dimethanesulfonate, also known as this compound, is a chemical compound with the molecular formula C14H16N4O3.2CH3O3S.
Preparation Methods
The synthesis of ASOXIME DIMETHANESULFONATE involves several steps. The primary synthetic route includes the reaction of pyridinium compounds with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
ASOXIME DIMETHANESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with this compound, where nucleophiles replace certain functional groups.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Research has explored its potential therapeutic applications, including its use as an antidote for certain types of poisoning.
Industry: It is used in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ASOXIME DIMETHANESULFONATE involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
ASOXIME DIMETHANESULFONATE can be compared with other similar compounds, such as:
Pralidoxime Chloride: Another oxime compound used as an antidote for organophosphate poisoning.
Obidoxime Chloride: Similar in structure and function, used for similar therapeutic purposes.
Methoxime: A related compound with similar chemical properties but different applications.
This compound is unique due to its specific molecular structure and the presence of methanesulfonate groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
144252-71-1 |
---|---|
Molecular Formula |
C16H22N4O9S2 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate |
InChI |
InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4) |
InChI Key |
KSZUKDJWBYNHBO-IGUOPLJTSA-N |
Isomeric SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |
SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |
Synonyms |
HI-6 DIMETHANESULPHONATE |
Origin of Product |
United States |
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